

In-Depth Technical Guide to Fluazolate: A Protoporphyrinogen Oxidase Inhibiting Herbicide

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Compound of Interest

Compound Name: *Fluazolate*

Cat. No.: *B1672857*

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Abstract

Fluazolate is a potent herbicidal agent belonging to the phenylpyrazole class of chemicals. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation and cell membrane disruption, ultimately leading to weed death. This technical guide provides a comprehensive overview of **Fluazolate**, including its chemical properties, mechanism of action, synthesis, and analytical methodologies.

Chemical Information

Fluazolate is the international common name for the chemical compound with the CAS Registry Number 174514-07-9.[1] It is also known by the synonym isopropazol.[2]

Chemical and Physical Properties

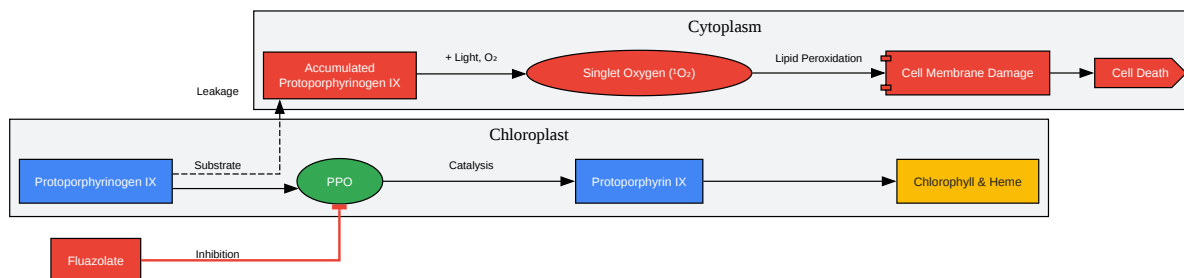
A summary of the key chemical and physical properties of **Fluazolate** is presented in the table below.

Property	Value	Reference
CAS Number	174514-07-9	[1]
Molecular Formula	C ₁₅ H ₁₂ BrClF ₄ N ₂ O ₂	[1]
Molecular Weight	443.62 g/mol	[1]
IUPAC Name	propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate	
SMILES	<chem>CC(C)OC(=O)c1cc(c(F)cc1Cl)c2nn(C)c(c2Br)C(F)(F)F</chem>	
Appearance	Solid	
Use	Herbicide	

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

Fluazolate exerts its herbicidal activity through the potent inhibition of protoporphyrinogen oxidase (PPO, EC 1.3.3.4). PPO is a critical enzyme located in the chloroplast that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme.

The inhibition of PPO by **Fluazolate** disrupts this vital metabolic pathway, leading to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light, this accumulated substrate interacts with molecular oxygen to produce singlet oxygen (¹O₂), a highly reactive oxygen species. This singlet oxygen then initiates a cascade of lipid peroxidation reactions, causing severe damage to cellular membranes. The loss of membrane integrity leads to rapid leakage of cellular contents, desiccation, and ultimately, cell death.



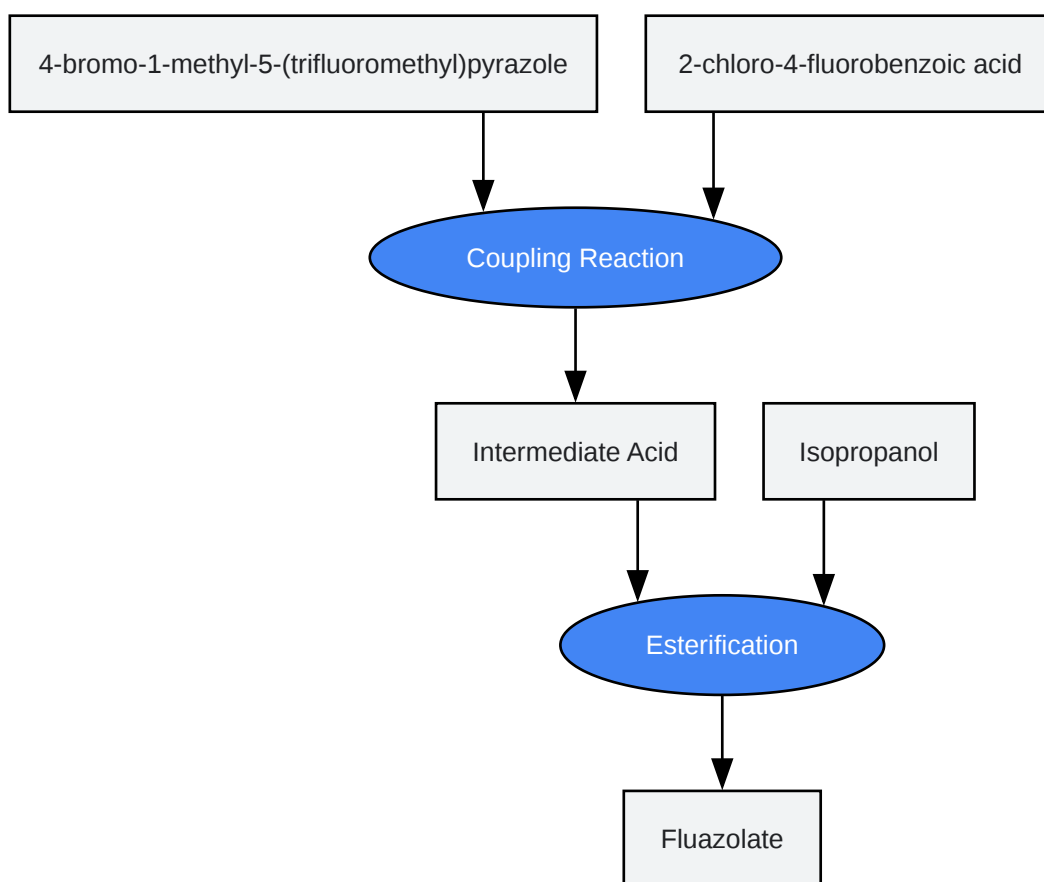
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Mechanism of action of **Fluazolate**.

Experimental Protocols

Synthesis of Fluazolate

The synthesis of **Fluazolate** involves a multi-step process. A general outline is provided below, based on the synthesis of similar pyrazole compounds.



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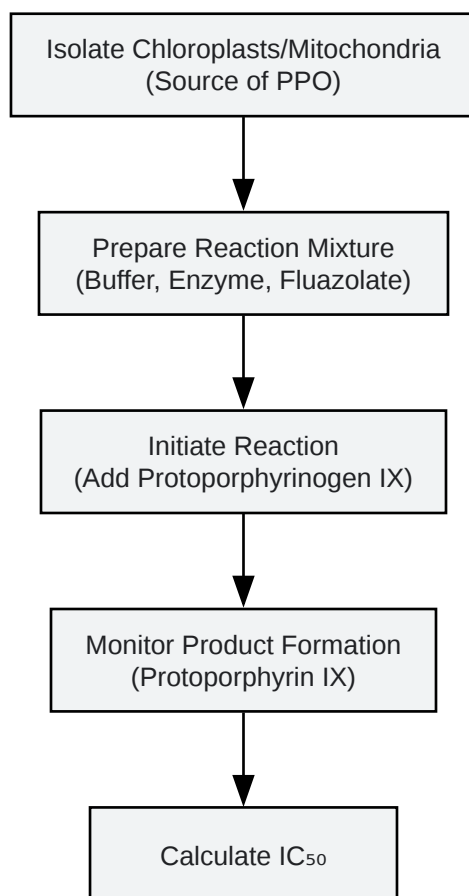
General synthetic workflow for **Fluazolate**.

Methodology:

- **Coupling Reaction:** The synthesis begins with the coupling of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole with 2-chloro-4-fluorobenzoic acid to form the core intermediate structure. This reaction is typically carried out in an organic solvent under controlled temperature and pH conditions.
- **Esterification:** The resulting intermediate carboxylic acid is then esterified with isopropanol in the presence of a dehydrating agent or an acid catalyst to yield **Fluazolate**.
- **Purification:** The final product is purified using standard techniques such as crystallization or chromatography to achieve the desired purity.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

The inhibitory activity of **Fluazolate** against PPO can be determined using an in vitro assay. A general protocol is described below.



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Workflow for a PPO inhibition assay.

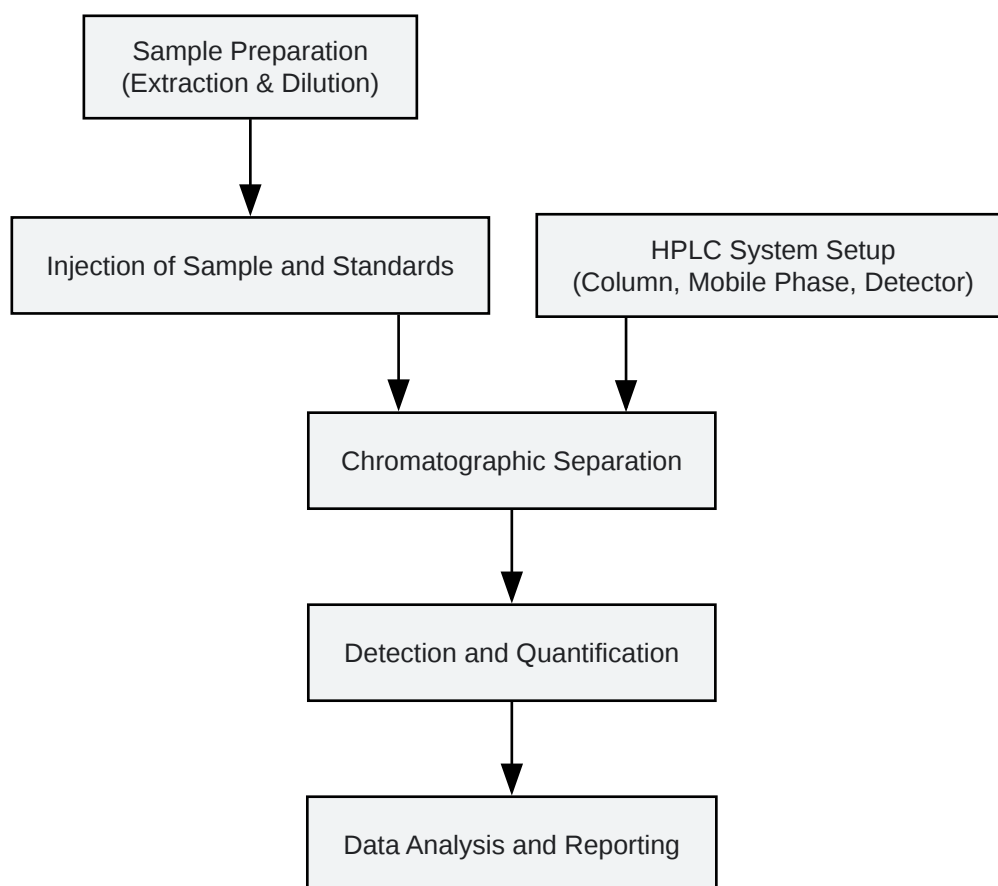
Methodology:

- **Enzyme Source Preparation:** PPO can be obtained from isolated plant chloroplasts or mitochondria. The protein concentration of the enzyme preparation should be determined.
- **Reaction Mixture:** A reaction mixture is prepared containing a suitable buffer (e.g., HEPES-KOH, pH 7.5), the enzyme source, and varying concentrations of **Fluazolate** (typically dissolved in DMSO). A control with DMSO alone should be included.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of the substrate, protoporphyrinogen IX.

- **Detection:** The formation of the product, protoporphyrin IX, is monitored over time. This can be done spectrophotometrically by measuring the increase in absorbance at approximately 630 nm or fluorometrically by measuring the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm).
- **Data Analysis:** The rate of the reaction is determined from the linear portion of the absorbance or fluorescence curve. The percent inhibition for each **Fluazolate** concentration is calculated relative to the control, and the IC_{50} value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Analytical Method for Fluazolate Quantification (HPLC)

A High-Performance Liquid Chromatography (HPLC) method can be developed and validated for the quantification of **Fluazolate** in various matrices.



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References

- 1. Fluazolate [sitem.herts.ac.uk]
- 2. Process for manufacturing fluconazole - Patent WO-9832744-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
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